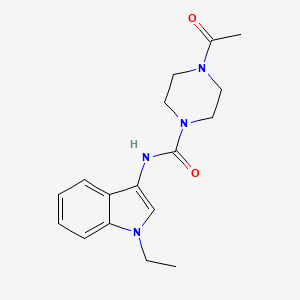

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

説明

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules.

準備方法

The synthesis of 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the indole core.

Acetylation and Carboxamide Formation: The final steps involve acetylation of the indole nitrogen and formation of the carboxamide group through reactions with acetic anhydride and appropriate carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

化学反応の分析

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide has been investigated for various scientific research applications, including:

作用機序

The mechanism of action of 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity . This compound may also induce cell apoptosis and arrest cell cycles, particularly in cancer cells, by inhibiting tubulin polymerization .

類似化合物との比較

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide can be compared with other indole derivatives, such as:

N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.

1-(benzylsulfonyl)-4-(3-fluorobenzyl)piperazine: Another indole derivative with potential biological activities.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its diverse biological activities.

生物活性

4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound classified as an indole derivative, which has garnered attention for its diverse biological activities. This compound is synthesized through a multi-step process that includes the formation of the indole core, introduction of the piperazine moiety, and subsequent acetylation and carboxamide formation. Indole derivatives are known for their potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

Chemical Structure

The molecular formula of this compound is with the following structural features:

- Indole Core : A bicyclic structure that contributes to the compound's biological activity.

- Piperazine Ring : A six-membered ring that enhances solubility and bioavailability.

The InChI representation of the compound is:

Antiviral Properties

Research has indicated that compounds structurally related to this compound exhibit significant antiviral activity. For instance, indole-based compounds have been shown to inhibit replication of neurotropic alphaviruses such as Western equine encephalitis virus (WEEV). In a study involving indole derivatives, modifications led to a tenfold increase in potency against WEEV replicon assays .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Indole derivatives are known to interact with various biological targets involved in cancer progression. For instance, structural modifications have been linked to improved binding affinity and selectivity towards cancer cell lines. The amide moiety in such compounds is believed to play a crucial role in enhancing their cytotoxic effects against specific cancer types .

Antimicrobial Effects

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies suggest that similar piperazine derivatives exhibit strong interactions with bacterial topoisomerase enzymes, which are essential for DNA replication and transcription. This interaction leads to effective inhibition of bacterial growth .

Study 1: Inhibition of Viral Replication

In a preclinical study, analogs of indole-based compounds were tested for their ability to inhibit viral replication in mouse models. The results demonstrated that certain modifications significantly enhanced both potency and metabolic stability, leading to higher plasma drug levels and improved efficacy in protecting against viral infections .

Study 2: Anticancer Efficacy

A series of indole derivatives were synthesized and screened for anticancer activity against various human cancer cell lines. The results showed that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Tubulin polymerization inhibitor | Known for its anticancer properties |

| 1-(benzylsulfonyl)-4-(3-fluorobenzyl)piperazine | Antimicrobial activity | Exhibits strong binding to bacterial targets |

The unique structural characteristics of this compound contribute to its diverse biological activities compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, starting with indole derivatives and piperazine precursors. Key steps include:

- Coupling Reactions : Use of 1-ethyl-1H-indole-3-amine with activated carbonyl intermediates (e.g., chloroacetylpiperazine derivatives) under inert atmospheres. highlights reflux conditions in dimethylformamide (DMF) with potassium hydride, achieving ~85% yield via nucleophilic substitution .

- Protection/Deprotection Strategies : Boc-protected intermediates (e.g., tert-butyl piperazine carboxylates) are common, as seen in analogous syntheses (), to prevent unwanted side reactions .

- Optimization Tips : Solvent polarity (DMF enhances nucleophilicity), temperature control (reflux avoids intermediate decomposition), and stoichiometric excess of amines (1.5–2.0 equiv) improve yields .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- X-ray Crystallography : Resolves conformational details (e.g., chair conformation of the piperazine ring, hydrogen bonding networks). demonstrates this for a structurally similar carboxamide .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., acetyl group shifts at ~2.1 ppm for CH₃, indole NH at ~10 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₈H₂₃N₅O₂: 349.42 g/mol) and detects impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyl vs. sulfonamide groups) impact biological activity in structure-activity relationship (SAR) studies?

Answer:

- Acetyl Group Role : The acetyl moiety enhances metabolic stability by reducing oxidative deamination (compared to primary amines). shows that electron-withdrawing groups (e.g., acetyl) on piperazine improve receptor binding affinity in analogous compounds .

- Indole Substitution : 1-Ethyl substitution on indole (vs. methyl or hydrogen) increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration in neuroactive analogs () .

- Piperazine Flexibility : Conformational analysis (e.g., via DFT calculations) reveals that substituents on the piperazine ring influence binding to serotonin/dopamine receptors. Bulkier groups reduce off-target effects .

Q. What computational and experimental approaches resolve contradictions in reported enzyme inhibition data?

Answer:

- Docking Simulations : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds between the carboxamide and kinase active sites). notes fluorophenyl analogs exhibit competitive inhibition via π-π stacking .

- Enzyme Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm IC₅₀ values. For example, discrepancies in IC₅₀ for acetylcholinesterase inhibition may arise from substrate specificity .

- Metabolite Screening : LC-MS/MS detects active metabolites (e.g., hydrolyzed piperazine derivatives) that may contribute to observed activity .

Q. How can researchers address batch-to-batch variability in pharmacological assays?

Answer:

- Quality Control Protocols :

- Standardized Assay Conditions :

- Use internal controls (e.g., reference inhibitors) to normalize inter-experimental variability.

- Pre-incubate compounds with liver microsomes to account for metabolic stability differences .

Q. Methodological Resources Table

特性

IUPAC Name |

4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWSQEFOYBTJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。